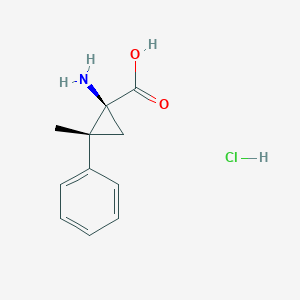

(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride

Vue d'ensemble

Description

(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride is a chiral cyclopropane derivative. This compound is notable for its unique structural features, including a cyclopropane ring, which imparts significant strain and reactivity. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:

Cyclopropanation: The initial step often involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

Amination: Introduction of the amino group can be accomplished via nucleophilic substitution reactions, where an appropriate amine is reacted with a precursor compound.

Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale cyclopropanation: Utilizing continuous flow reactors to handle the exothermic nature of the cyclopropanation reaction efficiently.

Automated resolution techniques: Employing high-throughput chiral chromatography or crystallization methods to achieve the desired enantiomeric purity.

Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Chemistry

Synthesis of complex molecules: Used as a building block in the synthesis of more complex organic molecules due to its reactive cyclopropane ring.

Chiral catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

Enzyme studies: Utilized in studying enzyme mechanisms and interactions due to its unique structure and reactivity.

Medicine

Pharmaceutical intermediates: Serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring chiral purity.

Drug development: Investigated for potential therapeutic applications due to its bioactive functional groups.

Industry

Material science: Used in the development of new materials with specific properties, leveraging its unique structural features.

Mécanisme D'action

The mechanism by which (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring can interact with active sites, while the amino and carboxylic acid groups can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride: The enantiomer of the compound, differing in stereochemistry.

Cyclopropane-1,1-dicarboxylic acid: Lacks the amino group but shares the cyclopropane core.

Phenylalanine derivatives: Similar in having an aromatic ring and amino acid structure but differ in the cyclopropane ring.

Uniqueness

Chirality: The specific (1S,2R) configuration imparts unique stereochemical properties, affecting its reactivity and interactions.

Cyclopropane ring: The strained ring structure provides distinct reactivity compared to more common ring systems.

Functional groups: The combination of amino and carboxylic acid groups offers versatile reactivity, making it a valuable intermediate in various synthetic pathways.

This detailed overview should provide a comprehensive understanding of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride, covering its preparation, reactions, applications, and comparisons with similar compounds

Activité Biologique

(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride, often referred to as a cyclopropane derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to various neurotransmitter systems and has been investigated for its agonistic effects on serotonin receptors, among other biological targets.

- Molecular Formula : C11H14ClN

- Molecular Weight : 201.69 g/mol

- CAS Number : 2044705-69-1

- Hydrochloride Form : Enhances solubility and stability in biological assays.

1. Serotonin Receptor Agonism

Research indicates that this compound exhibits agonistic properties at the 5-Hydroxytryptamine 2C (5-HT2C) receptor. This receptor is implicated in mood regulation and appetite control, making it a target for antidepressant development. Studies show that derivatives of this compound can selectively activate the 5-HT2C receptor, suggesting potential applications in treating mood disorders and obesity .

2. Antioxidant Activity

The compound has also been studied in the context of oxidative stress modulation. It has been shown to interact with the Nrf2-Keap1 pathway, which is critical for cellular defense against oxidative damage. Compounds that inhibit the Keap1-Nrf2 protein-protein interaction (PPI) can enhance the expression of antioxidant enzymes, thus offering protective effects against oxidative stress-related diseases .

3. Structure-Activity Relationship (SAR)

A series of studies have explored the SAR of cyclopropane derivatives, revealing that modifications at specific positions significantly influence biological activity. For instance:

- The introduction of different substituents on the phenyl ring enhances receptor binding affinity.

- Variations in stereochemistry affect agonistic potency at serotonin receptors .

Case Study 1: Antidepressant-Like Effects

In a controlled study involving animal models, administration of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compound's action was linked to its agonistic effects on the 5-HT2C receptor, highlighting its potential as an antidepressant agent.

Case Study 2: Neuroprotective Properties

Another investigation focused on neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. Results demonstrated that treatment with this cyclopropane derivative reduced cell death and oxidative stress markers, supporting its role as a neuroprotective agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-10(7-11(10,12)9(13)14)8-5-3-2-4-6-8;/h2-6H,7,12H2,1H3,(H,13,14);1H/t10-,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTDNPXOLIYUFB-NDXYWBNTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C(=O)O)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@]1(C(=O)O)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307733-76-0 | |

| Record name | rac-(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.